N-(2-{[(3-methoxyphenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide
CAS No.:
Cat. No.: VC20203711
Molecular Formula: C20H21N3O3
Molecular Weight: 351.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H21N3O3 |
|---|---|
| Molecular Weight | 351.4 g/mol |
| IUPAC Name | N-[2-[(3-methoxybenzoyl)amino]ethyl]-1-methylindole-2-carboxamide |
| Standard InChI | InChI=1S/C20H21N3O3/c1-23-17-9-4-3-6-14(17)13-18(23)20(25)22-11-10-21-19(24)15-7-5-8-16(12-15)26-2/h3-9,12-13H,10-11H2,1-2H3,(H,21,24)(H,22,25) |
| Standard InChI Key | QXAVFEMTRKZZLZ-UHFFFAOYSA-N |
| Canonical SMILES | CN1C2=CC=CC=C2C=C1C(=O)NCCNC(=O)C3=CC(=CC=C3)OC |
Introduction
Chemical Identity and Molecular Properties
Molecular Structure and Nomenclature
The compound’s IUPAC name, N-[2-[(3-methoxybenzoyl)amino]ethyl]-1-methylindole-2-carboxamide, reflects its bipartite structure:
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A 1-methylindole-2-carboxamide moiety, where the indole nitrogen is methylated, and the carboxamide group occupies position 2.
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A 3-methoxybenzoyl-aminoethyl side chain linked via an ethylenediamine spacer .
Key Molecular Features:
| Property | Value/Description |
|---|---|
| Molecular Formula | C₂₀H₂₁N₃O₃ |
| Molecular Weight | 351.4 g/mol |
| Canonical SMILES | CN1C2=CC=CC=C2C=C1C(=O)NCCNC(=O)C3=CC(=CC=C3)OC |
| PubChem CID | 29134573 |
| Hydrogen Bond Donors | 2 (amide NH groups) |
| Hydrogen Bond Acceptors | 4 (carbonyl O, methoxy O) |
The methoxy group at the para position of the benzoyl ring enhances lipophilicity, potentially influencing membrane permeability and target binding .
Synthesis and Structural Characterization
Synthetic Pathways
The synthesis of N-(2-{[(3-methoxyphenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide likely follows a multi-step protocol analogous to related indole-2-carboxamides :
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Indole Core Formation: Friedel-Crafts acylation or cyclization of substituted anilines yields the 1-methylindole scaffold.
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Carboxamide Installation: Coupling of indole-2-carboxylic acid with ethylenediamine using carbodiimide-based activators like EDCI or HOBt.
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Side Chain Elaboration: Reaction of the free amine terminus with 3-methoxybenzoyl chloride under Schotten-Baumann conditions.
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Purification: Chromatography or recrystallization to isolate the final product .
Crystallographic Insights
While no crystal structure exists for this exact compound, the closely related N-methyl-1H-indole-2-carboxamide (C₁₀H₁₀N₂O) exhibits a nearly planar indole system (max. deviation: 0.0105 Å) with the carboxamide group slightly twisted (torsion angle: 9.8°) . The methoxy group in the title compound is expected to introduce steric and electronic perturbations, potentially altering packing interactions. In crystalline analogs, intermolecular N–H···O hydrogen bonds form centrosymmetric dimers, a feature that may persist in this derivative .
Research Gaps and Future Directions
Unresolved Questions
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Target Identification: The specific biological targets (e.g., viral polymerases, neurotransmitter receptors) remain uncharacterized.
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ADME Profile: Pharmacokinetic parameters such as oral bioavailability, plasma half-life, and blood-brain barrier penetration are unknown.
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Toxicity: Preliminary cytotoxicity data for analogs show CC₅₀ values >90 μM , but detailed toxicological studies are needed.
Strategic Modifications for Optimization
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Bioisosteric Replacement: Substituting the methoxy group with halogens or heterocycles could enhance potency and solubility.
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Prodrug Strategies: Esterification of the carboxamide may improve oral absorption.
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Dual-Targeting Derivatives: Incorporating fragments with known antiviral and anti-inflammatory activity (e.g., adamantane, triazole) might broaden therapeutic utility.
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